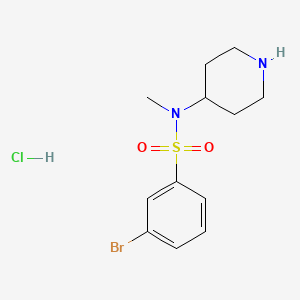

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18BrClN2O2S It is a derivative of benzenesulfonamide, featuring a bromine atom, a piperidine ring, and a methyl group

Properties

IUPAC Name |

3-bromo-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S.ClH/c1-15(11-5-7-14-8-6-11)18(16,17)12-4-2-3-10(13)9-12;/h2-4,9,11,14H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUJFYGOJNLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Sulfonamide Formation: The reaction of the brominated benzene with a sulfonamide group.

Piperidine Substitution: The attachment of a piperidine ring to the sulfonamide.

Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide: Without the hydrochloride salt form.

4-Bromo-N-Z-piperidine: Another brominated piperidine derivative.

3-Bromo-N-piperidin-4-ylmethyl-benzenesulfonamide: A similar compound with a different substitution pattern.

Uniqueness

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Biological Activity

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with the CAS number 1353978-73-0, is a compound of interest due to its potential biological activities. This article explores its antibacterial and antifungal properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and a piperidine moiety attached to a benzenesulfonamide backbone. This unique structure may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Klebsiella pneumoniae | 0.032 | |

| Bacillus subtilis | 0.512 |

These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. It has been reported to inhibit the growth of various fungi, including Candida albicans . The MIC values for antifungal activity are as follows:

| Compound Name | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Candida albicans | 3.125 |

| Aspergillus niger | 100 |

These findings highlight the compound's potential as a therapeutic agent against fungal infections .

The exact mechanism by which 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in inhibiting bacterial enzyme activity, potentially affecting folate biosynthesis pathways.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study conducted on various piperidine derivatives found that those with halogen substitutions demonstrated enhanced antibacterial activity. The presence of bromine in 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide was noted as a significant factor contributing to its efficacy against multi-drug resistant strains .

- Antifungal Activity Assessment : In vitro tests showed that compounds similar to this sulfonamide exhibited varying degrees of antifungal activity against clinical isolates of Candida species , suggesting potential for further development in antifungal therapies .

Q & A

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

- Methodology : Polymorph formation can complicate structure-property relationships. Use high-throughput crystallization robots to screen >100 solvent conditions. Analyze differential scanning calorimetry (DSC) thermograms to identify phase transitions. Refine disordered regions in SHELXL with constraints (e.g., SIMU/DELU) to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.